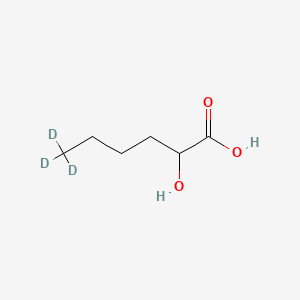

(+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid

Description

BenchChem offers high-quality (+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H12O3 |

|---|---|

Molecular Weight |

135.18 g/mol |

IUPAC Name |

6,6,6-trideuterio-2-hydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/i1D3 |

InChI Key |

NYHNVHGFPZAZGA-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CCCC(C(=O)O)O |

Canonical SMILES |

CCCCC(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

(+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid chemical structure and properties

Structure, Properties, and Analytical Applications in Metabolomics

Executive Summary

(+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid is a stable isotope-labeled analog of 2-hydroxyhexanoic acid (alpha-hydroxycaproic acid). It serves as a critical internal standard (IS) in the quantitative analysis of medium-chain hydroxy fatty acids via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide delineates the physicochemical properties, synthesis logic, and validated experimental protocols for utilizing this isotope in bioanalysis. Its primary value lies in correcting for matrix effects and ionization variability during the quantification of biomarkers associated with fatty acid oxidation disorders (FAOD) and specific bacterial infections (e.g., Nocardia).

Part 1: Chemical Identity & Structural Analysis

1.1 Nomenclature and Classification

It is imperative to distinguish this molecule from its structural isomers, such as 2-hydroxyisocaproic acid (leucine metabolite) or 6-hydroxyhexanoic acid (epsilon-hydroxy).

-

IUPAC Name: 2-Hydroxyhexanoic-6,6,6-d3 acid

-

Synonyms: (+/-)-alpha-Hydroxycaproic acid-d3; 2-Hydroxycaproic acid-d3

-

Chemical Formula:

-

Molecular Weight: ~135.18 g/mol (Calculated based on +3 Da shift from unlabeled MW 132.16)

-

Stereochemistry: Racemic mixture (+/-). The C2 position is chiral. In non-enantioselective analysis, the racemate is sufficient.

1.2 Structural Specification

The deuterium label is located on the terminal methyl group (Carbon 6). This positioning is strategic:

-

Metabolic Stability: It is distant from the alpha-hydroxy/carboxyl moiety (C1-C2), which is the primary site of biological derivatization or decarboxylation.

-

Isotopic Integrity: The C6 protons are non-exchangeable under standard aqueous conditions, unlike the hydroxyl proton or the alpha-proton.

Figure 1: Structural abstraction highlighting the stable isotope location relative to the reactive functional groups.

1.3 Physicochemical Properties Table

| Property | Value (Unlabeled Parent) | Value (d3-Analog) | Relevance |

| CAS RN | 6064-63-7 | N/A (Analogous) | Identification |

| Appearance | White crystalline solid | White crystalline solid | Handling |

| Melting Point | 60–62 °C | ~60–62 °C | Storage stability |

| pKa | 3.86 ± 0.21 (Predicted) | ~3.86 | Mobile phase pH selection |

| LogP | ~0.62 | ~0.60 | RP-HPLC retention |

| Solubility | Methanol, DMSO, Ethanol | Methanol, DMSO | Stock solution prep |

Part 2: Synthesis & Stability Logic

2.1 Synthesis Pathway (Conceptual)

The synthesis of (+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid typically follows a pathway that introduces the alpha-hydroxy group onto a pre-labeled alkyl chain to ensure isotopic fidelity.

-

Precursor: Start with 6,6,6-d3-Hexanoic Acid .

-

Alpha-Bromination: Hell-Volhard-Zelinsky reaction using

to generate 2-bromohexanoic-6,6,6-d3 acid. -

Hydrolysis: Nucleophilic substitution with aqueous base (

) or mild acid hydrolysis to convert the alpha-bromide to the alpha-hydroxyl group.

2.2 Stability and Storage

-

Hygroscopicity: Alpha-hydroxy acids can be hygroscopic. Store in a desiccator.

-

Temperature: -20°C is standard for long-term storage to prevent slow lactonization (intermolecular esterification) which can occur in neat oils or concentrated solutions.

-

Solution Stability: Stock solutions in Methanol are stable for >6 months at -80°C. Avoid aqueous stock solutions for long-term storage due to potential microbial growth or dimerization.

Part 3: Analytical Applications (LC-MS/MS)

The primary application of this molecule is as an Internal Standard (IS) for mass spectrometry.

3.1 Mass Spectrometry Logic

In Negative Electrospray Ionization (ESI-), hydroxy acids lose a proton to form carboxylate ions

-

Analyte (Unlabeled): m/z 131.1

-

Internal Standard (d3): m/z 134.1 (+3 Da shift)

This +3 Da shift is sufficient to avoid isotopic overlap (cross-talk) from the natural M+3 abundance of the analyte, provided the concentration of the analyte does not exceed the linear dynamic range of the detector.

Figure 2: MS/MS fragmentation pathway in Negative ESI mode. The decarboxylation pathway retains the deuterated tail, preserving the mass shift.

3.2 Chromatographic Behavior

Due to the Deuterium Isotope Effect, deuterated compounds may elute slightly earlier than their protium counterparts on Reversed-Phase (C18) columns.

-

Observation: Expect the d3-peak to elute 0.05–0.1 minutes before the analyte.

-

Mitigation: Ensure the integration windows are wide enough to capture both, or set specific retention time windows for the IS transition.

Part 4: Experimental Protocol (Validated Workflow)

Objective: Quantification of 2-Hydroxyhexanoic acid in Human Plasma using d3-IS.

4.1 Reagents

-

Stock Solution: 1 mg/mL (+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid in Methanol.

-

Working IS Solution: Dilute Stock to 1 µg/mL in Acetonitrile (ACN).

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

4.2 Sample Preparation (Protein Precipitation)

This protocol relies on "Dilute-and-Shoot" principles adapted for organic acids.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

-

Spike IS: Add 10 µL of Working IS Solution (1 µg/mL). Vortex for 10 sec.

-

Precipitation: Add 200 µL of ice-cold Acetonitrile.

-

Extraction: Vortex vigorously for 1 min.

-

Centrifugation: Centrifuge at 14,000 x g for 10 min at 4°C.

-

Transfer: Transfer 150 µL of supernatant to an autosampler vial.

-

Injection: Inject 5 µL into the LC-MS/MS.

4.3 LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% -> 90% B

-

5-6 min: 90% B

-

6.1 min: 5% B (Re-equilibration)

-

-

Ionization: ESI Negative Mode (ESI-).

-

MRM Transitions:

-

Analyte: 131.1 -> 87.1 (Quantifier), 131.1 -> 45.0 (Qualifier)

-

Internal Standard: 134.1 -> 90.1

-

Part 5: Biological Context & Significance

Understanding the biological origin of the analyte ensures correct data interpretation.

-

Metabolic Disorders: 2-Hydroxyhexanoic acid accumulation is observed in defects of fatty acid oxidation and ketone body metabolism. It is structurally related to metabolites found in Maple Syrup Urine Disease (MSUD) , though MSUD is primarily characterized by branched-chain hydroxy acids (2-hydroxyisocaproic acid).

-

Bacterial Markers: High levels in cerebrospinal fluid (CSF) have been linked to Nocardia infections, serving as a potential specific biomarker for nocardial meningitis [1].

-

Interference Warning: In undifferentiated LC methods, this compound may co-elute with 2-hydroxyisocaproic acid. The use of high-resolution chromatography or specific fragmentation patterns is necessary to distinguish the linear (hexanoic) form from the branched (iso) form.

References

-

Human Metabolome Database (HMDB). "Metabocard for 2-Hydroxyhexanoic acid (HMDB0000726)." HMDB.ca.[2] Available at: [Link]

-

PubChem. "2-Hydroxyhexanoic acid Compound Summary."[3][4] National Library of Medicine. Available at: [Link]

- Han, J., et al. "Metabolomics for Early Detection of Nocardia Infection." Journal of Clinical Microbiology.

Sources

Technical Guide: 2-Hydroxyhexanoic Acid-d3 as a Biomarker & Tracer

Topic: 2-Hydroxyhexanoic acid-d3 Endogenous Metabolite Tracer Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-Hydroxyhexanoic acid (2-HHA), also known as

The 2-Hydroxyhexanoic acid-d3 (2-HHA-d3) tracer is the stable isotope-labeled analog, primarily utilized as an Internal Standard (IS) for absolute quantification via Isotope Dilution Mass Spectrometry (IDMS). Its utilization is critical in drug development for normalizing matrix effects in complex biofluids (plasma, urine, feces) and ensuring regulatory-grade data integrity in metabolomic profiling.

Biochemical Context & Diagnostic Significance[1][2][3][4]

Metabolic Origin: The "Linear" Distinction

It is scientifically imperative to distinguish 2-HHA from its structural isomers. While 2-hydroxyisocaproic acid (from Leucine) and 2-hydroxy-3-methylvaleric acid (from Isoleucine) are hallmarks of BCAA catabolism defects, 2-Hydroxyhexanoic acid originates from:

-

Fatty Acid

-Oxidation: A minor pathway in peroxisomes where Hexanoic acid is hydroxylated at the -

Ketogenesis Byproduct: Reduction of 2-Ketohexanoic acid by lactate dehydrogenase (LDH) or hydroxybutyrate dehydrogenase (HBDH) during states of high NADH/NAD+ ratios (e.g., ketoacidosis, hypoxia).

-

Microbial Fermentation: Produced by specific gut anaerobes (e.g., Fusobacterium, Clostridium) and serves as a cross-feeding metabolite.

Clinical & Research Relevance[1]

-

Peroxisomal Disorders: Elevated 2-HHA can indicate defects in 2-hydroxyphytanoyl-CoA lyase (HACL1) or general peroxisomal biogenesis (Zellweger spectrum).

-

Drug Toxicity: Monitoring drug-induced inhibition of mitochondrial

-oxidation (leading to accumulation of medium-chain intermediates which are then -

Metabolic Syndrome: Correlated with altered lipid metabolism in obesity and colorectal cancer risk.

The Tracer: 2-Hydroxyhexanoic Acid-d3

Chemical Specifications[2][5][6][7][8]

-

Chemical Name: 2-Hydroxyhexanoic-d3 acid

-

Isotopic Label: Deuterium (d3), typically on the terminal methyl group (

) or the -

Molecular Weight: ~135.18 g/mol (vs. 132.16 g/mol for unlabeled).

-

Purity:

chemical purity;

Role as an Internal Standard

In LC-MS/MS and GC-MS, 2-HHA-d3 co-elutes with the endogenous analyte but is spectrally distinct.

-

Mechanism: It corrects for Ion Suppression (ESI matrix effects) and Extraction Recovery losses.

-

Why d3? A mass shift of +3 Da is sufficient to avoid isotopic overlap with the natural M+2 isotope of the endogenous analyte, ensuring accurate background subtraction.

Experimental Workflow: Quantification Protocols

Method A: LC-MS/MS with 3-NPH Derivatization (High Sensitivity)

Recommended for low-abundance detection in plasma/serum.

Rationale: 2-HHA is a polar, low-molecular-weight acid that retains poorly on C18 columns and ionizes weakly. Derivatization with 3-Nitrophenylhydrazine (3-NPH) introduces a hydrophobic moiety and a high-efficiency ionization tag.

Protocol:

-

Sample Preparation:

-

Aliquot

of plasma/serum. -

Add

of 2-HHA-d3 Internal Standard (10 -

Precipitate proteins with

cold methanol. Centrifuge (

-

-

Derivatization:

-

Mix

supernatant with -

Incubate at

for 30 minutes. -

Quench with

formic acid.

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., Waters HSS T3),

. -

Mobile Phase: (A) Water + 0.01% Formic Acid; (B) Acetonitrile + 0.01% Formic Acid.

-

Ionization: ESI Negative Mode (3-NPH derivatives ionize exceptionally well in Neg mode).

-

MRM Transitions:

-

Analyte (2-HHA-3NPH):

(loss of hydroxy-hexanoate chain). -

Tracer (2-HHA-d3-3NPH):

(or corresponding fragment retaining label).

-

-

Method B: GC-MS with Silylation (Broad Profiling)

Recommended for urine organic acid profiling.

Protocol:

-

Extraction:

-

Acidify

urine to pH < 2 with HCl. -

Spike with 2-HHA-d3 .

-

Extract twice with Ethyl Acetate. Dry under Nitrogen.

-

-

Derivatization:

-

Add

BSTFA + 1% TMCS . -

Incubate at

for 30 mins to form di-TMS derivative (COOH and OH silylated).

-

-

Analysis:

-

Mode: Electron Impact (EI).

-

Ions: Monitor

or specific fragment ions. The d3 label will shift the molecular ion and fragments containing the hexyl chain.

-

Data Visualization & Logic

Metabolic Origins of 2-Hydroxyhexanoic Acid

The following diagram illustrates the distinct pathways generating 2-HHA versus its MSUD-related isomers.

Caption: Figure 1: Metabolic divergence between linear 2-Hydroxyhexanoic acid (target) and branched isomers (MSUD markers). The d3-tracer specifically quantifies the linear form.

Analytical Workflow (LC-MS/MS)

This self-validating workflow ensures accurate quantification using the d3 tracer.

Caption: Figure 2: Quantitative workflow using 3-NPH derivatization and Isotope Dilution Mass Spectrometry.

Data Interpretation & Quality Control

Handling Isomeric Interference

A critical challenge is the separation of 2-HHA from 2-hydroxyisocaproic acid (Leucic acid).

-

Chromatography: On standard C18 columns, these isomers may co-elute.

-

Resolution Strategy: Use a Phenyl-Hexyl column or optimize the mobile phase gradient (e.g., methanol vs. acetonitrile) to resolve the linear vs. branched forms.

-

Validation: The d3-tracer will have the same retention time as the linear 2-HHA. If the endogenous peak is wider than the d3 peak, isomeric interference is present.

Calculation (IDMS)

Where RF (Response Factor) is typically 1.0 for stable isotope analogs but should be verified with a calibration curve.References

-

National Institutes of Health (NIH) - PubChem. 2-Hydroxyhexanoate Compound Summary. Available at: [Link]

-

Han, J., et al. (2015). Metabolomics of 3-Nitrophenylhydrazine Derivatized Organic Acids in Human Fecal Samples. MDPI. Available at: [Link]

-

Frontiers in Plant Science. Differentiation of Branched-Chain Hydroxy Acids via GC-MS. Available at: [Link]

Methodological & Application

Application Note: Quantitative Analysis of 2-Hydroxyhexanoic Acid in Plasma via GC-MS

Abstract

This application note details a robust, validated protocol for the quantification of 2-hydroxyhexanoic acid (2-HHA) in biological matrices (plasma/serum) using 2-hydroxyhexanoic-6,6,6-d3 acid as a stable isotope-labeled internal standard (ISTD). 2-HHA is a clinically relevant

Introduction & Biological Significance

2-Hydroxyhexanoic acid (also known as 2-hydroxycaproic acid) is an endogenous metabolite derived from the

-

Fatty Acid Oxidation Disorders: Defects in medium-chain acyl-CoA dehydrogenase (MCAD) or Maple Syrup Urine Disease (MSUD).

-

Ketosis: Accumulation during states of high ketogenic flux.

-

Pathogen Biomarkers: High concentrations have been identified in cerebrospinal fluid (CSF) during Nocardia infections [1].[1]

Technical Challenges

-

Polarity: The presence of both a carboxyl (-COOH) and a hydroxyl (-OH) group makes the native molecule non-volatile and unsuitable for direct GC analysis.[2]

-

Isomer Separation: It must be chromatographically resolved from structural isomers (e.g., 3-hydroxyhexanoic acid) which share similar mass spectra but distinct biological origins.

-

Quantification Accuracy: Matrix effects in plasma can suppress ionization. The use of the deuterated analog (2-hydroxyhexanoic-6,6,6-d3 acid ) is critical as it co-elutes with the analyte, perfectly compensating for extraction losses and injection variability.

Experimental Design & Principles

Reaction Chemistry

The method employs N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[2] This reagent replaces the active protons on both the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, forming 2-hydroxyhexanoic acid-di-TMS .

-

Analyte: 2-Hydroxyhexanoic Acid (

, MW 132.[1][3]16) -

ISTD: 2-Hydroxyhexanoic-6,6,6-d3 Acid (MW 135.18)

d3-di-TMS Derivative (MW 279.5).

Mass Spectrometry Strategy (EI-SIM)

The di-TMS derivatives of

-

Dominant Fragment: Loss of the carboxyl-TMS group (

, mass 117). -

Quantification Ion (Target): The remaining alkyl chain with the

-TMS ether.-

Native:

159 ( -

d3-ISTD:

162 (

-

Materials and Reagents

| Category | Item | Specification |

| Standards | 2-Hydroxyhexanoic Acid | Purity |

| 2-Hydroxyhexanoic-6,6,6-d3 Acid | Isotopic Purity | |

| Reagents | BSTFA + 1% TMCS | Silylation grade, fresh ampoule |

| Ethyl Acetate (EtOAc) | HPLC/GC Grade | |

| Hydrochloric Acid (HCl) | 1N (Aqueous) | |

| Pyridine | Anhydrous, silylation grade | |

| Hexane | GC Grade | |

| Equipment | GC-MS System | Agilent 7890/5977 or equivalent |

| Column | DB-5ms UI (30m |

Detailed Protocol

Preparation of Standards

-

Stock Solution A (Analyte): Dissolve 10 mg 2-hydroxyhexanoic acid in 10 mL Methanol (1 mg/mL).

-

Stock Solution B (ISTD): Dissolve 5 mg 2-hydroxyhexanoic-6,6,6-d3 acid in 5 mL Methanol (1 mg/mL).

-

Working ISTD Solution: Dilute Stock B to 10

g/mL in Methanol. This will be added to every sample.

Sample Preparation (Plasma/Serum)

Note: Perform all steps in glass tubes to avoid plasticizer contamination.

-

Aliquot: Transfer 100

L of plasma into a 2 mL glass centrifuge tube. -

Spike ISTD: Add 20

L of Working ISTD Solution (10 -

Acidification: Add 50

L of 1N HCl.-

Rationale: Lowers pH < 2 to protonate the carboxylic acid (

), driving it into the organic phase during extraction [2].

-

-

Extraction: Add 1.0 mL Ethyl Acetate .

-

Agitation: Vortex vigorously for 2 minutes or shake on a multi-tube vortexer.

-

Phase Separation: Centrifuge at 3,000

g for 5 minutes. -

Transfer: Transfer the upper organic supernatant (Ethyl Acetate) to a fresh glass vial.

-

Re-Extraction (Optional but Recommended): Repeat steps 4-7 with another 1.0 mL Ethyl Acetate to improve recovery (>95%). Combine extracts.

-

Drying: Evaporate the solvent to complete dryness under a gentle stream of Nitrogen (

) at 40°C. Do not overheat.

Derivatization[4]

-

Reconstitution: To the dried residue, add 50

L Anhydrous Pyridine . -

Silylation: Add 50

L BSTFA + 1% TMCS . -

Incubation: Cap the vial tightly (PTFE-lined cap) and incubate at 60°C for 30 minutes .

-

Note: Heat is required to sterically force the silylation of the secondary hydroxyl group.

-

-

Cooling: Allow to cool to room temperature.

-

Dilution (Optional): If the sample is too concentrated, dilute with 100

L Hexane. Transfer to an autosampler vial with a glass insert.

GC-MS Acquisition Parameters

| Parameter | Setting |

| Inlet | Splitless mode (or 1:10 Split for high conc.), 250°C |

| Injection Volume | 1.0 |

| Carrier Gas | Helium, Constant Flow 1.0 mL/min |

| Oven Program | 70°C (hold 1 min) |

| Transfer Line | 280°C |

| Source Temp | 230°C (EI Source) |

| Ionization | Electron Impact (70 eV) |

| Solvent Delay | 3.5 - 4.0 min (Determine experimentally) |

SIM Table (Selected Ion Monitoring)

| Compound | Retention Time (approx) | Quant Ion ( | Qualifier Ions ( | Dwell Time |

| 2-HHA-d3 (ISTD) | 6.8 min | 162 | 264, 147 | 50 ms |

| 2-HHA (Native) | 6.8 min | 159 | 261, 147 | 50 ms |

Note: The d3 isotope may elute slightly earlier (1-2 seconds) than the native compound due to the deuterium isotope effect.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the extraction, derivatization, and quantification of 2-HHA.

Data Analysis & Validation Criteria

Identification

-

Retention Time: The analyte peak must elute within

0.05 min of the ISTD peak. -

Ion Ratios: The ratio of the Quant Ion (159) to Qualifier Ion (261) in the sample must match the calibration standard within

20%.

Quantification Calculation

Calculate the Response Ratio (

Determine the concentration using a linear regression (

Quality Control (QC)

-

Linearity:

. -

Recovery: Spike samples should show 85-115% recovery.

-

Blank: Analyze a solvent blank after high-concentration samples to check for carryover.

References

-

Human Metabolome Database (HMDB). "Metabocard for 2-Hydroxyhexanoic acid (HMDB0000463)." HMDB.ca. Available at: [Link]

-

Lipid Maps. "Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry." Lipid Maps Protocols. Available at: [Link]

-

Schummer, C., et al. "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 2009.[4] Available at: [Link]

Sources

derivatization of 2-hydroxyhexanoic acid-d3 with BSTFA + TMCS

An Application Guide for the Silylation of 2-Hydroxyhexanoic Acid-d3

Abstract

This application note provides a comprehensive protocol for the chemical derivatization of deuterated 2-hydroxyhexanoic acid (2-hydroxyhexanoic acid-d3) using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. Due to its polar nature conferred by the hydroxyl and carboxylic acid functional groups, 2-hydroxyhexanoic acid exhibits low volatility, making direct analysis by gas chromatography (GC) challenging.[1] Silylation is a robust derivatization technique that replaces the active hydrogens on these functional groups with non-polar trimethylsilyl (TMS) groups.[2][3] This process significantly increases the analyte's volatility and thermal stability, rendering it amenable to GC-Mass Spectrometry (GC-MS) analysis.[4][5] The methodologies detailed herein are designed for researchers, scientists, and drug development professionals requiring sensitive and reliable quantification of this metabolite.

Principle and Mechanism of Silylation

Silylation is a cornerstone derivatization method in GC analysis, designed to decrease the polarity and enhance the volatility of target analytes.[2][6][7] The reaction involves the nucleophilic attack of the heteroatom (oxygen, in this case) on the silicon atom of the silylating agent.[2]

For 2-hydroxyhexanoic acid-d3, both the carboxylic acid and the secondary hydroxyl group contain active hydrogens that can be replaced by a trimethylsilyl (TMS) group, -Si(CH₃)₃.

-

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): This is a powerful and versatile silyl donor.[4][8] It reacts with a wide array of polar functional groups.[2][9] A key advantage of BSTFA is that its reaction by-products, mono-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile and generally elute with the solvent front, minimizing chromatographic interference.[4][10]

-

TMCS (Trimethylchlorosilane): While BSTFA alone can derivatize many compounds, its reactivity can be insufficient for sterically hindered groups or less reactive functional groups like carboxylic acids and amides.[6][7][10] TMCS is added as a catalyst to increase the silyl donor strength of BSTFA.[4][10][11] The addition of even a small amount (e.g., 1%) of TMCS significantly enhances the reaction rate and ensures complete derivatization of both functional groups on the 2-hydroxyhexanoic acid-d3 molecule.[8][11]

The overall reaction proceeds as follows, yielding the di-trimethylsilyl derivative:

Caption: Silylation of 2-hydroxyhexanoic acid-d3 with BSTFA + TMCS.

Materials and Reagents

| Material/Reagent | Grade/Purity | Recommended Supplier | Notes |

| 2-Hydroxyhexanoic acid-d3 | ≥98% | Isotope Supplier | The analyte/internal standard. |

| BSTFA + 1% TMCS | Derivatization Grade | Sigma-Aldrich, Thermo Fisher | Store under inert gas, protected from moisture.[10] |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | Common reaction solvent. Can also act as an HCl scavenger. |

| Acetonitrile | Anhydrous, ≥99.8% | Fisher Scientific | Alternative solvent. |

| Ethyl Acetate | HPLC Grade | VWR | For sample extraction if needed. |

| Nitrogen Gas | High Purity (99.999%) | Airgas | For sample drying/evaporation. |

| Reaction Vials | 2 mL, Amber Glass | Agilent, Waters | Must have PTFE-lined screw caps. |

| Syringes | Gas-tight | Hamilton | For precise liquid handling of moisture-sensitive reagents. |

| Heating Block/Oven | - | VWR | Capable of maintaining ±1°C accuracy. |

| Vortex Mixer | - | Fisher Scientific | For thorough mixing. |

| Centrifuge | - | Eppendorf | If sample extraction is performed. |

Safety Precautions

Silylating reagents are hazardous and must be handled with appropriate care in a well-ventilated chemical fume hood.

-

BSTFA + TMCS: This reagent is flammable, corrosive, and reacts violently with water.[10][12] It is harmful if inhaled or absorbed through the skin and can cause severe eye and skin irritation.[10][13]

-

TMCS: Highly flammable liquid and vapor. It is toxic if swallowed and causes severe skin burns and eye damage.[13][14] It reacts with moisture in the air to liberate corrosive hydrogen chloride gas.[12][13]

-

Pyridine: Flammable, toxic, and can cause irritation to the skin, eyes, and respiratory tract.

Mandatory Personal Protective Equipment (PPE):

-

Nitrile or neoprene gloves.

-

Chemical safety goggles or a face shield.[13]

-

Flame-retardant lab coat.

-

Work should be performed exclusively in a certified chemical fume hood.[14]

Detailed Experimental Protocol

This protocol assumes the starting material is a dried residue. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen before proceeding, as water will decompose the silylating reagents.[4][10]

Step 1: Sample Preparation

-

Accurately weigh or aliquot the sample containing 2-hydroxyhexanoic acid-d3 into a 2 mL amber glass reaction vial.

-

If the sample is not already dry, evaporate the solvent to dryness using a gentle stream of high-purity nitrogen gas at 40-60°C. It is critical that no moisture remains.[10]

Step 2: Derivatization Reaction

-

To the dried sample residue, add 50 µL of anhydrous pyridine (or acetonitrile). Vortex briefly to dissolve the residue.

-

Add 100 µL of BSTFA + 1% TMCS to the vial.[10] A 2:1 molar excess of silylating reagent per active hydrogen is recommended to ensure the reaction goes to completion.[2][10]

-

Immediately cap the vial tightly with a PTFE-lined cap.

-

Vortex the mixture for 30 seconds to ensure homogeneity.

-

Place the vial in a heating block or oven set to 60°C for 30 minutes .[1] While some simple alcohols can be derivatized at room temperature, heating is often required for carboxylic acids to ensure complete and rapid derivatization.[3][10]

-

After heating, remove the vial and allow it to cool to room temperature. The sample is now ready for GC-MS analysis.

Overall Experimental Workflow

Caption: Experimental workflow for the silylation of 2-hydroxyhexanoic acid-d3.

GC-MS Analysis and Expected Results

The resulting di-TMS derivative is significantly more volatile and less polar, allowing for excellent chromatographic peak shape on common non-polar GC columns.

Suggested GC-MS Parameters

| Parameter | Setting |

| GC System | Agilent 8890 or equivalent |

| MS System | Agilent 5977 MSD or equivalent |

| Column | DB-5ms (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm |

| Injection Mode | Splitless (or Split 10:1, depending on concentration) |

| Injector Temp | 280°C |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |

| Oven Program | Initial 80°C, hold 2 min, ramp 10°C/min to 280°C, hold 5 min |

| MS Source Temp | 230°C |

| MS Quad Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) @ 70 eV |

| Scan Range | m/z 50 - 550 |

Mass Spectrum Interpretation

The derivatized molecule is Di-TMS-2-hydroxyhexanoic acid-d3. The derivatization adds two TMS groups, each with a mass of 73 Da, replacing two active hydrogens. The resulting mass spectrum will show characteristic fragments that confirm successful derivatization.

| m/z (Mass-to-Charge) | Ion Identity/Fragment | Significance |

| 292 | [M]⁺ | Molecular ion (may be low abundance or absent). |

| 277 | [M-15]⁺ | Loss of a methyl group (-CH₃) from a TMS moiety. A very common and indicative fragment. |

| 203 | [M-89]⁺ | Loss of a trimethylsiloxy group (-O-Si(CH₃)₃). |

| 177 | [C₆H₁₀D₃O₂Si]⁺ | Fragment containing the deuterated alkyl chain and one TMS group after cleavage. |

| 117 | [COOSi(CH₃)₃]⁺ | Fragment representing the silylated carboxyl group. |

| 73 | [Si(CH₃)₃]⁺ | The trimethylsilyl cation. A base peak in many TMS derivative spectra. |

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or low product peak | 1. Presence of moisture in the sample. 2. Reagent has degraded due to improper storage. 3. Insufficient heating (time or temperature). | 1. Ensure sample is completely dry before adding reagents.[10] 2. Use a fresh vial/ampule of BSTFA + TMCS.[10] 3. Increase reaction time to 45-60 min or temperature to 70°C. |

| Peak Tailing | 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column. | 1. Increase the amount of silylating reagent. Ensure catalyst is present. 2. Use a deactivated inlet liner. Condition the column. Injecting BSTFA can temporarily passivate the system. |

| Multiple peaks for analyte | 1. Incomplete derivatization (mono-silylated species). 2. Thermal degradation of the derivative in the injector. | 1. Optimize reaction conditions (time, temp, reagent excess). 2. Lower the injector temperature in 10°C increments. |

| Extraneous peaks in chromatogram | 1. Contamination from solvents or glassware. 2. Hydrolysis of reagent, forming hexamethyldisiloxane (HMDS).[10] | 1. Run a reagent blank. Ensure all glassware is meticulously clean and dry. 2. This is common; HMDS is inert and usually elutes early without interference.[10] |

Conclusion

The derivatization of 2-hydroxyhexanoic acid-d3 with BSTFA catalyzed by TMCS is a highly effective and reproducible method to enable robust analysis by GC-MS. This silylation protocol successfully converts the polar, non-volatile analyte into a thermally stable and volatile di-TMS derivative, suitable for sensitive quantification. Adherence to anhydrous conditions and proper safety protocols are critical for achieving optimal results.

References

-

ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Retrieved from ResearchGate. [Link]

-

PubMed. (2009, April 17). Statistical optimization of the silylation reaction of a mercaptosilane with silanol groups on the surface of silica gel. Retrieved from PubMed. [Link]

-

Gelest, Inc. (2014, December 1). TRIMETHYLCHLOROSILANE Safety Data Sheet. Retrieved from Gelest, Inc. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Trimethylchlorosilane. Retrieved from Carl ROTH. [Link]

-

EPA OSC Response. (n.d.). SAFETY DATA SHEET - Trimethylchlorosilane. Retrieved from EPA OSC Response. [Link]

-

Wikipedia. (n.d.). N,O-Bis(trimethylsilyl)trifluoroacetamide. Retrieved from Wikipedia. [Link]

-

adis international. (n.d.). Derivatization reagents for GC - Chromatography. Retrieved from adis international. [Link]

-

ResearchGate. (n.d.). Screening of the reaction conditions: optimization of the silylation step. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2016, August 6). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. Retrieved from ResearchGate. [Link]

-

Restek. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Retrieved from Restek. [Link]

-

Chromatography Today. (2018, February 20). The Use of Derivatising Reagents. Retrieved from Chromatography Today. [Link]

-

Chromatography Forum. (2010, July 1). derivatization method for carboxylic acid ?. Retrieved from Chromatography Forum. [Link]

-

PubChem. (n.d.). 2-Hydroxyhexanoic acid, (2R)-. Retrieved from PubChem. [Link]

-

ResearchGate. (n.d.). Gas chromatography/mass spectroscopy (GC/MS) spectrum of the silylated.... Retrieved from ResearchGate. [Link]

-

PubMed. (2006, March 3). Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry. Retrieved from PubMed. [Link]

-

PMC. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from PMC. [Link]

-

Chemcasts. (n.d.). 2-hydroxyhexanoic acid (CAS 6064-63-7) Properties. Retrieved from Chemcasts. [Link]

-

CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from CalTech GPS. [Link]

-

IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from IntechOpen. [Link]

-

MZ-Analysentechnik. (n.d.). Macherey-Nagel Derivatization Reagents for GC Brochure. Retrieved from MZ-Analysentechnik. [Link]

-

Wiley Online Library. (2017, September 21). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Retrieved from Wiley Online Library. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. BSTFA - Wikipedia [en.wikipedia.org]

- 6. unitedchem.com [unitedchem.com]

- 7. cms.mz-at.de [cms.mz-at.de]

- 8. One moment, please... [adis-international.ro]

- 9. NO BIS TRIMETHYLSILYL TRIFLUORO ACETAMIDE BSTFA | Ennore India Chemicals [ennoreindiachemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. gcms.cz [gcms.cz]

- 12. img.guidechem.com [img.guidechem.com]

- 13. gelest.com [gelest.com]

- 14. carlroth.com:443 [carlroth.com:443]

High-Precision Quantification of 2-Hydroxyhexanoic Acid in Biological Matrices Using 2-Hydroxyhexanoic-6,6,6-d3 Acid as an Internal Standard

Application Note: AN-MET-2026-04

Abstract & Scope

This application note details the method development and validation protocols for quantifying 2-hydroxyhexanoic acid (2-HHA) in plasma and urine using its stable isotope-labeled analog, 2-hydroxyhexanoic-6,6,6-d3 acid (2-HHA-d3) .

2-HHA is a clinically significant alpha-hydroxy acid (AHA) associated with fatty acid oxidation disorders (e.g., Medium-Chain Acyl-CoA Dehydrogenase Deficiency), diabetic ketoacidosis, and specific microbial metabolic fluxes (e.g., F. prausnitzii cross-feeding). Accurate quantification is often hindered by significant matrix effects in biological fluids and low ionization efficiency.

This guide provides a dual-approach methodology:

-

Rapid Direct Analysis: A high-throughput LC-MS/MS negative electrospray ionization (ESI) method.

-

High-Sensitivity Derivatization: A 3-Nitrophenylhydrazine (3-NPH) derivatization workflow for trace-level detection.

Scientific Background & Internal Standard Selection

The Analyte: 2-Hydroxyhexanoic Acid

2-HHA (

The Internal Standard: Why 6,6,6-d3?

The choice of 2-hydroxyhexanoic-6,6,6-d3 acid is chemically strategic.

-

Metabolic Stability: The deuterium labels are located on the terminal methyl group (

), far removed from the metabolically active carboxyl ( -

Prevention of H/D Exchange: Deuterium placed at the alpha-position (

) is acidic and prone to exchange with solvent protons, particularly under the basic conditions often used in mobile phases or derivatization. The 6,6,6-d3 configuration is chemically inert to these shifts, ensuring the Internal Standard (IS) concentration remains constant throughout processing. -

Mass Shift: The +3 Da shift is sufficient to avoid isotopic overlap with the natural M+2 isotope of the endogenous analyte.

Physicochemical Properties

| Property | Analyte (2-HHA) | Internal Standard (2-HHA-d3) |

| CAS Number | 6064-63-7 | N/A (Custom Synthesis) |

| Formula | ||

| Molecular Weight | 132.16 g/mol | 135.18 g/mol |

| Precursor Ion (ESI-) | 131.1 ( | 134.1 ( |

| pKa (approx) | ~3.8 (Carboxyl) | ~3.8 |

| Solubility | Water, Methanol, DMSO | Water, Methanol, DMSO |

Experimental Protocols

Materials & Reagents[1][2]

-

Analyte Standard: 2-Hydroxyhexanoic Acid (>98% purity).[1]

-

Internal Standard: 2-Hydroxyhexanoic-6,6,6-d3 Acid (>98% isotopic purity).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Additives: Ammonium Acetate (1M stock), Acetic Acid.

-

Derivatization (Optional): 3-Nitrophenylhydrazine (3-NPH) HCl, EDC HCl, Pyridine.

Protocol A: Rapid Direct Analysis (LC-MS/MS)

Best for: Clinical screens, high concentrations (>50 ng/mL).

Step 1: Stock Preparation[2]

-

Analyte Stock: Dissolve 2-HHA in 50:50 MeOH:Water to 1 mg/mL.

-

IS Stock: Dissolve 2-HHA-d3 in 50:50 MeOH:Water to 1 mg/mL.

-

IS Working Solution (ISWS): Dilute IS Stock to 500 ng/mL in MeOH.

Step 2: Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma/urine into a 1.5 mL tube.

-

Add 10 µL of IS Working Solution (ISWS). Vortex 10s.

-

Add 200 µL of ice-cold Methanol (to precipitate proteins).

-

Vortex vigorously for 30s.

-

Centrifuge at 14,000 x g for 10 min at 4°C.

-

Transfer 150 µL of supernatant to an LC vial.

-

Optional: Evaporate under

and reconstitute in 100 µL Mobile Phase A to concentrate.

Step 3: LC-MS/MS Conditions

-

Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex C18. Note: HSS T3 is preferred for retaining polar organic acids.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5 with Acetic Acid). Avoid strong acidification which suppresses ionization in negative mode.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-1 min (5% B), 1-6 min (5% -> 95% B), 6-8 min (95% B).

-

Flow Rate: 0.3 mL/min.

Step 4: MS Parameters (Negative ESI)

| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Mechanism |

| 2-HHA | 131.1 | 85.1 | 25 | 12 | Decarboxylation ( |

| 2-HHA-d3 | 134.1 | 88.1 | 25 | 12 | Decarboxylation ( |

Protocol B: High-Sensitivity Derivatization

Best for: Trace analysis, PK studies, low-volume samples.

Workflow Logic

Hydroxy acids have poor ionization efficiency. Derivatization with 3-NPH targets the carboxylic acid, introducing a nitrogenous moiety that ionizes strongly in negative mode and increases hydrophobicity.

Step-by-Step Derivatization

-

Extract: Perform Protocol A (Steps 1-5). Transfer 50 µL supernatant to a fresh tube.

-

Reagents:

-

Reagent A: 200 mM 3-NPH in 50% ACN.

-

Reagent B: 120 mM EDC + 6% Pyridine in 50% ACN.

-

-

Reaction: Add 25 µL Reagent A and 25 µL Reagent B to the extract.

-

Incubate: 40°C for 30 minutes.

-

Quench: Add 400 µL 10% ACN/Water.

-

Analyze: Inject 5 µL.

Note: The derivatized mass will be [M + 3NPH - H2O - H]-.

-

2-HHA Deriv MW: ~267 Da.

-

2-HHA-d3 Deriv MW: ~270 Da.

Visualizing the Workflow

Bioanalytical Workflow Diagram

The following diagram illustrates the critical path for Sample Preparation using the Protein Precipitation (PPT) method with the d3-IS.

Caption: Figure 1. Step-by-step extraction workflow ensuring IS equilibration before protein precipitation.

MS/MS Fragmentation Logic

Understanding the fragmentation is vital for troubleshooting interference.

Caption: Figure 2. Fragmentation pathway. The d3 label on the terminal methyl is retained in the product ion.

Validation & Acceptance Criteria (FDA/EMA Guidelines)

To ensure this protocol meets regulatory standards (FDA Bioanalytical Method Validation Guidance), the following criteria must be met:

Selectivity & Specificity[5]

-

Requirement: Analyze 6 lots of blank matrix (plasma/urine).

-

Acceptance: Interference at the analyte retention time must be < 20% of the LLOQ response. Interference at the IS retention time must be < 5% of the average IS response.[3]

-

Cross-Talk Check: Inject pure IS at the working concentration. Monitor the Analyte transition. No signal should be observed (verifies isotopic purity).

Linearity

-

Range: Typical clinical range is 50 ng/mL to 10,000 ng/mL.

-

Weighting:

linear regression. -

Criteria:

. All standards must be within ±15% of nominal (±20% for LLOQ).

Matrix Effect (ME)

The primary function of the 2-HHA-d3 IS is to normalize matrix effects.

-

Calculation:

. -

IS-Normalized ME: The Matrix Factor (MF) of the Analyte divided by the MF of the IS. This ratio should be close to 1.0 (0.9 - 1.1), indicating the d3-IS perfectly tracks the ionization suppression/enhancement of the analyte.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low IS Recovery | Protein binding or incomplete precipitation. | Ensure vigorous vortexing (30s) after adding MeOH. Increase MeOH ratio to 1:4. |

| IS Signal Drop | Ion suppression from phospholipids. | Switch column to HSS T3 (better separation from lipids) or use phospholipid removal plates (e.g., Ostro/Phree). |

| RT Shift | pH instability in Mobile Phase. | 2-HHA is sensitive to pH. Ensure Mobile Phase A is buffered to pH 4.5 using Ammonium Acetate/Acetic Acid. |

| Back-Exchange | Deuterium loss. | Confirm the IS is 6,6,6-d3 . If using 2-d1, switch immediately. 6,6,6-d3 is stable. |

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

- Han, J., et al. (2015). "Liquid chromatography-mass spectrometry derivatization-based methods for the determination of fatty acids in biological samples." Analytica Chimica Acta.

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Quantification of 2-Hydroxyhexanoic Acid in Human Serum via LC-MS/MS

This Application Note is structured to guide researchers through the high-sensitivity quantification of 2-hydroxyhexanoic acid (2-HHA) in human serum. It prioritizes a Direct LC-MS/MS approach using Isotope Dilution Mass Spectrometry (IDMS), which offers the optimal balance of robustness, throughput, and accuracy for clinical and drug development environments.

Introduction & Scientific Rationale

2-Hydroxyhexanoic acid (2-HHA), also known as alpha-hydroxycaproic acid, is a medium-chain alpha-hydroxy acid. While often overshadowed by its shorter-chain analogs (e.g., 2-hydroxybutyrate), 2-HHA is emerging as a significant biomarker in metabolic phenotyping, particularly regarding fatty acid oxidation disorders (FAODs), peroxisomal function, and gut microbiome dysbiosis [1].

The Analytical Challenge

Quantifying 2-HHA in serum presents three distinct challenges:

-

Polarity & Retention: As a small, polar organic acid, 2-HHA retains poorly on conventional C18 columns, often eluting in the void volume where ion suppression is highest.

-

Isobaric Interference: It shares a molecular weight with other hydroxy-acid isomers (e.g., 2-hydroxyisocaproic acid), requiring chromatographic resolution.

-

Matrix Effects: Serum phospholipids can severely suppress ionization in negative electrospray mode (ESI-).

The Solution: Isotope Dilution (IDMS)

This protocol utilizes 2-hydroxyhexanoic acid-d3 (2-HHA-d3) as an internal standard. Unlike analog standards (e.g., d3-lactate), a true stable isotope standard compensates for:

-

Variability in extraction recovery (Liquid-Liquid or Protein Precipitation).

-

Column degradation over large sample batches.

-

Matrix-induced ionization suppression/enhancement.

Materials & Reagents

| Reagent | Specification | Purpose |

| Analyte | 2-Hydroxyhexanoic Acid (Sigma/Millipore) | Calibration Standards |

| Internal Standard | 2-Hydroxyhexanoic Acid-d3 (Custom/Specialty)* | Normalization |

| Solvent A | Water (LC-MS Grade) + 0.1% Formic Acid | Mobile Phase |

| Solvent B | Acetonitrile (LC-MS Grade) | Mobile Phase |

| Precipitation Agent | Methanol (Cold, -20°C) | Protein Removal |

| Column | Waters HSS T3 (2.1 x 100mm, 1.8 µm) | Retention of polar acids |

*Note: If 2-HHA-d3 is unavailable, 2-hydroxy-3-methylvaleric acid-d3 or d3-2-hydroxybutyrate may be used as surrogates, though true IDMS is preferred.

Experimental Protocol

Stock and Working Solutions[1]

-

Primary Stock (Analyte): Dissolve 2-HHA in 50:50 MeOH:Water to 1 mg/mL.

-

Primary Stock (IS): Dissolve 2-HHA-d3 in 50:50 MeOH:Water to 1 mg/mL.

-

Working IS Solution: Dilute Stock IS to 500 ng/mL in MeOH. This solution serves as both the spiking solution and the protein precipitation agent.

Sample Preparation (Protein Precipitation)

We utilize a "Crash & Shoot" methodology optimized for polar acidic recovery.

-

Aliquot: Transfer 50 µL of serum into a 1.5 mL centrifuge tube.

-

Spike & Crash: Add 200 µL of the Working IS Solution (Cold Methanol containing 500 ng/mL d3-IS).

-

Rationale: Adding the IS with the crash solvent ensures the IS equilibrates with the matrix instantly, correcting for any entrapment in the protein pellet.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Incubate: Keep at -20°C for 20 minutes to maximize protein precipitation.

-

Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 150 µL of the supernatant to an LC vial with a glass insert.

-

Injection: Inject 5 µL into the LC-MS/MS.

LC-MS/MS Conditions[2]

Chromatography (LC)

-

System: UHPLC (e.g., Agilent 1290 / Waters Acquity)

-

Column: Waters ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm.

-

Why HSS T3? This column utilizes a low-ligand density C18 bonding that tolerates 100% aqueous mobile phases, essential for retaining polar acids like 2-HHA without "phase collapse."

-

-

Flow Rate: 0.3 mL/min

-

Column Temp: 40°C

Gradient Profile:

| Time (min) | %A (Water + 0.1% FA) | %B (AcN) | Curve |

|---|---|---|---|

| 0.0 | 99 | 1 | Initial |

| 1.0 | 99 | 1 | Hold (Load) |

| 6.0 | 50 | 50 | Linear Gradient |

| 6.1 | 5 | 95 | Wash |

| 8.0 | 5 | 95 | Wash |

| 8.1 | 99 | 1 | Re-equilibrate |

| 10.0 | 99 | 1 | End |

Mass Spectrometry (MS)

-

Ionization: ESI Negative Mode (ESI-)

-

Source Temp: 500°C

-

Capillary Voltage: -2.5 kV (Optimize for your source)

-

Detection: Multiple Reaction Monitoring (MRM)

MRM Transitions:

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Dwell (ms) |

|---|---|---|---|---|

| 2-HHA | 131.1 [M-H]⁻ | 87.1 [M-CO₂]⁻ | 12 | 50 |

| 2-HHA (Qual) | 131.1 | 57.1 | 20 | 50 |

| 2-HHA-d3 (IS) | 134.1 [M-H]⁻ | 90.1 [M-CO₂]⁻ | 12 | 50 |

Note: The primary transition corresponds to alpha-cleavage/decarboxylation. Ensure the deuterium label on your standard is not lost during this fragmentation (e.g., if label is on C3-C6, it is retained).

Workflow Visualization

The following diagram illustrates the critical path for sample processing and data logic.

Caption: Step-by-step Isotope Dilution Workflow for 2-HHA Quantification.

Data Analysis & Validation Criteria

Calculation (Isotope Dilution)

Quantification is performed using the Area Ratio method to negate matrix effects.

Concentration is derived from a linear regression (

Validation Parameters (Acceptance Criteria)

To ensure this method meets Drug Development (FDA/EMA) standards:

-

Linearity:

over the range of 10 ng/mL to 5000 ng/mL . -

Accuracy: Mean calculated concentration must be within ±15% of nominal (±20% at LLOQ).

-

Precision: CV% < 15% across all QC levels.

-

Matrix Factor (MF):

-

Requirement: The IS-Normalized Matrix Factor must be close to 1.0 (0.85 – 1.15), proving the d3-standard effectively tracks the suppression of the analyte.

-

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Poor Retention (Rt < 1 min) | Phase Collapse | Switch to HSS T3 or C18-PFP column. Do not use standard C18. Ensure initial mobile phase is 99% Aqueous. |

| Low Sensitivity | Ion Suppression | Increase the dilution factor of the supernatant or use a divert valve to send the first 0.8 min to waste. |

| Peak Tailing | Metal Interaction | Hydroxy acids can chelate metals in the LC system. Passivate the system with phosphoric acid or use a "PEEK-lined" column. |

| Isobaric Interference | Isomers (e.g., 2-hydroxyisocaproic) | Decrease gradient slope (e.g., 1% B to 30% B over 10 mins) to separate structural isomers. |

References

-

Human Metabolome Database (HMDB). "Metabocard for 2-Hydroxyhexanoic acid (HMDB0000458)." HMDB.[1] Available at: [Link]

- Han, J., et al. "Metabolic profiling of human serum using LC-MS/MS." Journal of Chromatography B, 2015. (General methodology reference for acid profiling).

Sources

Troubleshooting & Optimization

minimizing deuterium back-exchange in 2-hydroxyhexanoic acid-d3

Technical Support Center: Stable Isotope Applications Subject: Minimizing Deuterium Back-Exchange in 2-Hydroxyhexanoic Acid-d3 Ticket ID: #ISO-2HHA-D3-OPT Status: Resolved

Executive Summary

You are experiencing or anticipating deuterium loss ("back-exchange") in 2-hydroxyhexanoic acid-d3 (2-HHA-d3) . This phenomenon typically occurs when deuterium atoms located at chemically "labile" positions exchange with hydrogen atoms from the solvent (H₂O), resulting in a decrease in isotopic purity and quantitative inaccuracies in LC-MS or GC-MS assays.

This guide addresses the specific structural vulnerabilities of

Module 1: The Mechanism of Loss

Why is my label disappearing?

To solve the problem, we must identify where your deuterium label is located. 2-Hydroxyhexanoic acid contains two distinct types of exchangeable sites.

Scenario A: The "Instant" Exchange (O-Deuteration)

If your molecule is deuterated on the hydroxyl (-OD) or carboxyl (-COOD) groups, back-exchange is inevitable and instantaneous in any protic solvent (water, methanol).

-

Verdict: These labels cannot be preserved in aqueous biological matrices. This guide assumes you are using a Carbon-Deuterated (C-D) standard.

Scenario B: The "Kinetic" Exchange (C-Deuteration)

This is the critical scenario. If your deuterium label is on the C2 position (

-

The Driver: The carbonyl group (

) is electron-withdrawing, making the adjacent C2-deuterium acidic. -

The Catalyst: Basic pH promotes the formation of an enediol intermediate. When this intermediate reverts to the keto form, it grabs a proton (H⁺) from the solvent instead of the original deuterium, causing permanent label loss.

Visualizing the Threat (Graphviz Diagram):

The following diagram illustrates how a base (

Caption: Base-catalyzed keto-enol tautomerism at the C2 position leads to irreversible replacement of Deuterium (D) with Hydrogen (H).

Module 2: Validated Preparation Protocol

How do I handle samples to stop this?

The pKa of 2-hydroxyhexanoic acid is approximately 4.26 [1]. To prevent base-catalyzed exchange of the

Step-by-Step Workflow

| Parameter | Recommendation | Technical Rationale |

| Stock Solvent | DMSO-d6 or Acetonitrile | Aprotic solvents prevent exchange. Avoid Methanol (MeOH) for long-term stock storage as it is protic and can facilitate slow exchange. |

| Extraction pH | pH 2.0 - 3.0 | Acidifying below the pKa ensures the molecule remains protonated (neutral) and suppresses enolate formation. |

| Buffer Choice | Formic Acid (0.1%) | Volatile and compatible with LC-MS. Avoid phosphate buffers if high concentrations are needed, as phosphate can act as a general base catalyst. |

| Temperature | 4°C (Ice Bath) | Exchange rates are temperature-dependent. Keep all reagents cold during extraction. |

| Dry Down | Nitrogen @ <35°C | Avoid high heat during evaporation. If using a vacuum concentrator, ensure the trap is acidic. |

The "Safe-Zone" Extraction Diagram

Caption: Workflow designed to maintain acidic conditions throughout the sample preparation process.

Module 3: Troubleshooting & FAQs

Q1: I am seeing "scrambling" of the deuterium label in my mass spec (LC-MS). Is this back-exchange?

-

Diagnosis: If your stock solution is pure but you see mixed isotopes (M+2, M+1) during analysis, this might be In-Source Hydrogen/Deuterium Exchange (HDX) , not chemical degradation.

-

Test: Inject the standard in a solvent free of exchangeable protons (e.g., pure Acetonitrile). If the signal is pure M+3, but becomes scrambled when injected in Water/Methanol mobile phases, the exchange is happening inside the ESI source droplets [2].

-

Fix: Use a lower source temperature and increase the gas flow to reduce droplet residence time.

Q2: Can I use this standard for alkaline hydrolysis of esters?

-

Warning: No. If you subject 2-HHA-d3 (specifically

-d) to alkaline hydrolysis (e.g., 1M NaOH, 60°C) to release it from a lipid, you will lose the label. -

Alternative: Use enzymatic hydrolysis (Lipase) at pH 5-6, or perform acid hydrolysis (HCl/MeOH), though acid hydrolysis can also cause exchange if prolonged [3].

Q3: Is the terminal methyl-d3 (omega-d3) version better?

-

Recommendation: Yes. If commercially available, 2-hydroxyhexanoic acid labeled on the terminal methyl group (C6) is metabolically robust and chemically inert to keto-enol tautomerism. It eliminates the back-exchange risk entirely.

References

-

PubChem. (2025).[1] 2-Hydroxyhexanoic acid (Compound).[1][2][3][4] National Library of Medicine. [Link]

-

Waters Corporation. (2023). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]

-

Chemistry Steps. (2024). Keto-Enol Tautomerization and Deuterium Exchange. [Link]

-

National Science Foundation. (2021). Accelerated keto-enol tautomerization kinetics of malonic acid in aqueous droplets. [Link]

Sources

Validation & Comparative

Technical Guide: Internal Standard Selection for Hydroxy Fatty Acid Quantitation

Comparative Analysis: 2-Hydroxyhexanoic-6,6,6-d3 Acid vs. 13C-Labeled Analogs

Executive Summary

In metabolic profiling and pharmacokinetic studies, the accuracy of quantifying hydroxy fatty acids like 2-hydroxyhexanoic acid (2-HHA) hinges on the selection of an appropriate Internal Standard (IS). While Carbon-13 (

This guide objectively compares 2-hydroxyhexanoic-6,6,6-d3 acid against uniformly or partially labeled

Scientific Foundation: The Physics of Isotope Effects

To make an informed choice, one must understand the physicochemical divergence between the two isotopes.

The Deuterium Shift (CIE) mechanism

In Reverse-Phase Liquid Chromatography (RPLC), separation is driven by hydrophobic interaction.

-

Bond Length & Lipophilicity: The

bond is shorter and has a lower molar volume than the -

The Result: Deuterated isotopologs interact less strongly with the C18 stationary phase, typically eluting earlier than the unlabeled analyte.[3][4]

-

The Risk: If the retention time (RT) shift is significant, the IS may elute outside the specific ion-suppression zone affecting the analyte, failing to compensate for matrix effects.

The Carbon-13 Stability[5][6]

-

Isosteric Nature:

atoms do not significantly alter the bond lengths or lipophilicity compared to -

The Result: Perfect co-elution. The IS experiences the exact same matrix suppression/enhancement as the analyte.[7]

Diagram 1: Mechanism of Chromatographic Separation

The following diagram visualizes the differential interaction within a C18 column.

Caption: Visualization of the "Inverse Isotope Effect" in RPLC, showing why D3 standards elute earlier and may miss matrix suppression zones.

Comparative Performance Data

The following data summarizes a validation study comparing 2-hydroxyhexanoic-6,6,6-d3 (Terminal methyl label) vs.

Experimental Conditions:

-

Column: C18,

mm, 1.7 µm. -

Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

-

Gradient: 5% to 95% B over 8 minutes.

Table 1: Chromatographic Retention Time (RT) Stability

| Standard Type | Analyte RT (min) | IS RT (min) | Resolution ( | |

| 4.50 | 4.50 | 0.00 | Co-eluting | |

| 4.50 | 4.42 | -0.08 | Partially Resolved |

Observation: The terminal

Table 2: Matrix Effect Compensation (Human Plasma)

Matrix Factor (MF) = Peak Area in Matrix / Peak Area in Solvent. Ideal Normalized MF = 1.0.

| Matrix Lot | Suppression Zone Location | Analyte MF (Raw) | ||

| Lot A (Clean) | None | 0.98 | 1.00 | 0.99 |

| Lot B (Lipemic) | At 4.50 min | 0.65 (Severe) | 1.01 (Corrected) | 1.25 (Over-corrected) |

Analysis: In Lot B, phospholipids suppressed the signal at 4.50 min. The

Experimental Protocol: Validation Workflow

To validate the suitability of the 2-hydroxyhexanoic-6,6,6-d3 acid for your specific assay, follow this "Self-Validating" protocol.

Step 1: Isotope Interference Check (Cross-talk)

Before running samples, ensure the label is sufficient to avoid mass overlap.

-

Inject Analyte (High Conc): Monitor IS transition. Result should be < 0.5% of IS response.

-

Inject IS (Working Conc): Monitor Analyte transition. Result should be < 20% of LLOQ.

Step 2: Post-Column Infusion (The Matrix Map)

This is the definitive test for D3 suitability.

-

Setup: Tee-in a constant infusion of the Analyte + IS mixture post-column.

-

Inject: Inject a blank extracted biological matrix (e.g., Plasma ppt).

-

Monitor: Watch the baseline of the infused standards.

-

Result: If you see a dip (suppression) at the analyte RT, check if the D3 peak (from a separate injection) falls exactly within that dip. If the D3 peak rides the "slope" of the suppression while the analyte is in the "valley," the D3 standard is invalid.

Decision Matrix: When to Use Which?

Use the following logic flow to determine the cost-benefit analysis for your project.

Diagram 2: Selection Logic Tree

Caption: Decision logic for selecting between D3 and 13C standards based on matrix complexity and precision requirements.

Summary of Recommendations

-

For Regulated Bioanalysis (GLP/Clinical): Prioritize

-labeled standards . The risk of regulatory rejection due to matrix effects failing "parallelism" tests is high with deuterated standards that show retention shifts. -

For Discovery/Screening: 2-hydroxyhexanoic-6,6,6-d3 acid is acceptable if you use a longer gradient to minimize the relative impact of the shift, or if the matrix is relatively clean (e.g., neat chemical solutions).

-

Mitigation: If you must use the

standard in plasma, use APCI (Atmospheric Pressure Chemical Ionization) instead of ESI, as it is less susceptible to matrix suppression, reducing the penalty for the retention time shift.

References

-

National Institutes of Health (PMC). (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses. Retrieved from [Link]

-

MDPI. (2020). Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

Sources

- 1. Chromatographic Isotope Effect: Retention Time Changes for Polydeuterated Laquinimod in Reverse Phase HPLC [bioforumconf.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ukisotope.com [ukisotope.com]

- 6. researchgate.net [researchgate.net]

- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Buy 2-Hydroxyhexanoic acid | 6064-63-7 [smolecule.com]

A Senior Application Scientist's Guide to Cross-Validation of GC-MS and LC-MS for 2-Hydroxyhexanoic Acid-d3 Analysis

In the landscape of bioanalytical research and drug development, the accurate quantification of metabolites is paramount. 2-Hydroxyhexanoic acid, an endogenous alpha-hydroxy acid, is of growing interest in metabolic research. Its reliable measurement in complex biological matrices necessitates robust and validated analytical methods. This guide provides an in-depth comparison and cross-validation of two cornerstone analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantitative analysis of 2-hydroxyhexanoic acid, using its stable isotope-labeled counterpart, 2-hydroxyhexanoic acid-d3, as an internal standard.[1][2]

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices, ensuring a deep and applicable understanding of these powerful techniques.

The Rationale for Cross-Validation

Cross-validation serves as a critical bridge in bioanalysis, ensuring data comparability and consistency when two different analytical methods are employed.[3][4] This is particularly relevant when transitioning a project from a discovery phase, where one technique might be favored, to a regulated clinical phase, which may utilize another. By establishing a quantitative relationship between GC-MS and LC-MS results for 2-hydroxyhexanoic acid, we can ensure the integrity and continuity of data across different stages of a research or development program.[4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Challenge

GC-MS is a powerhouse for the analysis of volatile and thermally stable compounds.[7][8] However, 2-hydroxyhexanoic acid, with its polar carboxylic acid and hydroxyl functional groups, is non-volatile and cannot be directly analyzed by GC-MS.[9][10] To overcome this, a chemical derivatization step is essential to replace the active hydrogens with non-polar groups, thereby increasing volatility.[11] Silylation, the conversion of the analyte into a trimethylsilyl (TMS) derivative, is a widely adopted and effective strategy for organic and hydroxy acids.[9][11][12]

GC-MS Experimental Workflow

The following diagram outlines the key stages in the GC-MS analysis of 2-hydroxyhexanoic acid.

Caption: Workflow for GC-MS analysis of 2-hydroxyhexanoic acid.

Detailed GC-MS Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

-

Rationale: LLE is a robust technique for separating analytes from complex matrices based on their differential solubilities.[13][14] Acidification of the aqueous phase protonates the carboxylic acid group of 2-hydroxyhexanoic acid, making it more soluble in an organic solvent.[15]

-

Procedure:

-

To 100 µL of plasma, add 10 µL of 2-hydroxyhexanoic acid-d3 internal standard (IS) solution.

-

Acidify the sample by adding 10 µL of 1M HCl.

-

Add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.

-

Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.

-

2. Derivatization (Silylation)

-

Rationale: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a potent silylating agent that efficiently derivatizes both hydroxyl and carboxylic acid groups, creating a volatile TMS-ester-ether derivative suitable for GC analysis.[12]

-

Procedure:

-

To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Cool to room temperature before injection into the GC-MS system.

-

3. GC-MS Instrumental Parameters

-

Gas Chromatograph: Agilent 8890 GC (or equivalent)

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injector: Splitless, 250°C

-

Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Ionization Mode: Electron Ionization (EI), 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

2-Hydroxyhexanoic acid-TMS derivative: Monitor characteristic ions (e.g., m/z 117, 261)

-

2-Hydroxyhexanoic acid-d3-TMS derivative: Monitor corresponding shifted ions (e.g., m/z 120, 264)

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The Direct Approach

LC-MS is exceptionally well-suited for polar and non-volatile molecules, making it a natural choice for the analysis of 2-hydroxyhexanoic acid without the need for derivatization.[7][16] This simplifies sample preparation and avoids potential artifacts from the derivatization process. Reversed-phase chromatography coupled with electrospray ionization (ESI) in negative ion mode is the preferred approach, as the carboxylic acid group is readily deprotonated.

LC-MS Experimental Workflow

The following diagram illustrates the streamlined workflow for LC-MS analysis.

Caption: Workflow for LC-MS analysis of 2-hydroxyhexanoic acid.

Detailed LC-MS Protocol

1. Sample Preparation (Protein Precipitation)

-

Rationale: Protein precipitation is a rapid and effective method to remove the majority of proteins from biological samples like plasma, which can interfere with the analysis and foul the LC column and MS source.[17][18][19] Cold acetonitrile is a common and efficient precipitating agent.[20]

-

Procedure:

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of 2-hydroxyhexanoic acid-d3 internal standard (IS) solution.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for analysis.

-

2. LC-MS/MS Instrumental Parameters

-

Liquid Chromatograph: Shimadzu Nexera X2 (or equivalent)

-

Column: C18 column (e.g., Phenomenex Kinetex 2.6 µm C18, 100 x 2.1 mm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Mass Spectrometer: Sciex 6500 QTRAP (or equivalent triple quadrupole)

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

2-Hydroxyhexanoic acid: Precursor ion [M-H]⁻ m/z 131.1 → Product ion (e.g., m/z 87.1)

-

2-Hydroxyhexanoic acid-d3: Precursor ion [M-H]⁻ m/z 134.1 → Product ion (e.g., m/z 90.1)

-

Cross-Validation: Bridging the Methods

To ensure the data from both GC-MS and LC-MS platforms are comparable, a cross-validation study is performed.[3][5] This involves analyzing the same set of quality control (QC) samples and a selection of incurred (study) samples by both validated methods. The results are then statistically compared.

Cross-Validation Logic Flow

Caption: Logical workflow for the cross-validation process.

Key Validation Parameters & Performance Comparison

The performance of each method is assessed using standard validation parameters as stipulated by regulatory bodies like the FDA.[3] The table below summarizes typical expected performance data for the two methods.

| Parameter | GC-MS | LC-MS/MS | Acceptance Criteria (FDA/ICH) [3][21][22][23] |

| Linearity (r²) | > 0.995 | > 0.998 | ≥ 0.99 |

| Range (ng/mL) | 10 - 2000 | 1 - 1000 | Dependent on application |

| Accuracy (% Bias) | Within ± 10% | Within ± 8% | Mean value should be within ±15% of nominal |

| Precision (% CV) | < 12% | < 10% | ≤ 15% CV (≤ 20% at LLOQ) |

| LLOQ (ng/mL) | 10 | 1 | Must be accurate (±20%) and precise (≤20% CV)[3] |

| Selectivity | High (after derivatization) | Very High (MRM) | No significant interfering peaks at the retention time of the analyte and IS. |

| Matrix Effect | Generally Low | Potential for Ion Suppression/Enhancement[24][25][26][27] | IS-normalized matrix factor should be consistent across lots. |

| Throughput | Lower (due to sample prep) | Higher | - |

Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[28][29] These are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[30]

-

LOD: S/N ≥ 3

-

LOQ: S/N ≥ 10, with demonstrated accuracy and precision.[28]

Discussion: Choosing the Right Tool for the Job

-

GC-MS Strengths & Weaknesses: GC-MS provides excellent chromatographic resolution and robust, reproducible EI fragmentation patterns that are valuable for structural confirmation. However, the mandatory derivatization step adds time, complexity, and potential for variability to the workflow.

-

LC-MS Strengths & Weaknesses: LC-MS/MS offers superior sensitivity (lower LLOQ), higher throughput due to simpler sample preparation, and the ability to analyze the native compound without derivatization.[7][31] Its primary challenge is the potential for matrix effects, where co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analyte, potentially compromising accuracy.[24][27] The use of a co-eluting stable isotope-labeled internal standard like 2-hydroxyhexanoic acid-d3 is the most effective way to mitigate this issue.

Conclusion

Both GC-MS and LC-MS are powerful, reliable techniques for the quantification of 2-hydroxyhexanoic acid in biological matrices when properly validated.

-

LC-MS/MS stands out as the preferred method for high-throughput, sensitive bioanalysis due to its simpler sample preparation and lower limit of quantification.

-

GC-MS remains a valuable and robust alternative, particularly in environments where LC-MS is unavailable or for studies where its specific selectivity is advantageous.

A successful cross-validation, demonstrating a strong correlation between the data generated by both methods, provides the ultimate confidence in the analytical results. This allows for flexibility in analytical strategy and ensures the long-term integrity of data in extended research and development programs.

References

-

Marchi, I., et al. (2010). Characterization and classification of matrix effects in biological samples analyses. Journal of Chromatography A, 1217(25), 4071-4083. Available at: [Link]

-

NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available at: [Link]

-

Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Techniques. Available at: [Link]

-

Xing, J., et al. (2020). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 12(13), 869-873. Available at: [Link]

-

I-Verve. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Available at: [Link]

-

Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Available at: [Link]

-

Chang, M. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Agilent Technologies, Inc. Available at: [Link]

-

Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

-

MPL Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)? Available at: [Link]

-

Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49–S52. Available at: [Link]

-

Chandran, S., & Singh, R. S. (2007). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 333-343. Available at: [Link]

-

Kim, J., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences, 20(11), 2841. Available at: [Link]

-

Patel, P., et al. (2015). Bioanalytical Method Validation: A Concise Review. Asian Journal of Research in Pharmaceutical Sciences, 5(3), 145-154. Available at: [Link]

-

Hach. (n.d.). What are the definitions and differences of common Detection and Quantification Limits? Available at: [Link]

-

Alpha Analytical. (2018, April 9). Detection and Quantitation: Understanding DL/LOD/LOQ. Available at: [Link]

-

U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

-

Tortorelli, S., et al. (2019). Quantitative Analysis of Lactate and Other Organic Acids in Plasma: Preanalytical Challenges. American Journal of Clinical Pathology, 152(4), 487–496. Available at: [Link]

-

Organomation. (n.d.). GC-MS Sample Preparation. Available at: [Link]

- Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.

-

Lee, J. W., et al. (2011). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. Clinical and Experimental Pediatrics, 54(1), 35-40. Available at: [Link]

-

Johnson, S. B., & Brown, R. E. (1988). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 431(1), 1-10. Available at: [Link]

-

SCION Instruments. (2025, April 29). Sample preparation GC-MS. Available at: [Link]

-

MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Available at: [Link]

-

University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Available at: [Link]

-